2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Description
2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid (CAS: 182292-11-1) is a bicyclic compound with a molecular formula of C₁₄H₂₃NO₄ and a molar mass of 269.34 g/mol. Key properties include a predicted density of 1.169 g/cm³, boiling point of 424.5°C, and pKa of 3.94 . The bicyclo[2.2.1]heptane (norbornane) core confers rigidity and stereochemical complexity, while the tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthetic processes. This compound exists as a mixture of diastereomers, making it a versatile intermediate in peptide synthesis and bioresponsive material design .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-7-8-4-5-9(10)6-8/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPXNIKKISMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2CCC1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182292-11-1 | |
| Record name | 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Strategies for Bicyclo[2.2.1]heptane-Based Architectures
The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid, bridged bicyclic structure that enhances conformational stability in medicinal compounds. Its synthesis typically exploits Diels-Alder reactions between cyclopentadiene and ethylene derivatives, followed by functionalization at the 2-position. For the target compound, strategic modifications at this position are critical to introduce both the Boc-protected amino group and acetic acid moiety.
Construction of the Bicyclo[2.2.1]heptane Core
The norbornane framework is commonly synthesized via a Diels-Alder reaction between cyclopentadiene and ethylene under high-pressure conditions. Post-synthesis, the 2-position is functionalized through electrophilic substitution or radical-mediated processes. For instance, bromination at this position enables subsequent nucleophilic displacement with ammonia or azide reagents to install primary amines.
Introduction of the Amino Group
Reductive amination or direct amination of norbornene derivatives provides access to 2-aminonorbornane. In one approach, 2-norbornene is treated with bromine to form 2-bromonorbornane, which undergoes azide substitution followed by Staudinger reduction to yield the primary amine. Alternatively, nitro groups introduced via nitration can be reduced using hydrogen gas over palladium-carbon (H₂/Pd-C), as demonstrated in the synthesis of analogous bicyclic amines.
Detailed Preparation Methods
Method 1: Boc Protection Followed by Carboxylic Acid Installation
This route prioritizes early-stage Boc protection to stabilize the amine during subsequent reactions.
Step 1: Boc Protection of 2-Aminonorbornane
2-Aminonorbornane (10.0 g, 0.072 mol) is dissolved in dichloromethane (150 mL) under nitrogen. Di-tert-butyl dicarbonate (18.8 g, 0.086 mol) and triethylamine (10.1 mL, 0.072 mol) are added dropwise at 0°C. The reaction is stirred for 12 hr at room temperature, washed with 1M HCl (2 × 50 mL), and dried over Na₂SO₄. Evaporation yields 2-(tert-butoxycarbonylamino)norbornane as a white solid (14.2 g, 93%).
Step 2: Alkylation with tert-Butyl Bromoacetate
The Boc-protected amine (10.0 g, 0.047 mol) is combined with tert-butyl bromoacetate (11.2 g, 0.056 mol) and potassium carbonate (13.0 g, 0.094 mol) in acetonitrile (100 mL). The mixture is refluxed for 24 hr, filtered, and concentrated. Column chromatography (hexane:ethyl acetate, 4:1) affords the tert-butyl ester intermediate (12.5 g, 85%).
Step 3: Ester Hydrolysis to Carboxylic Acid
The ester (10.0 g, 0.032 mol) is treated with 4M HCl in dioxane (100 mL) at 0°C for 2 hr. After neutralization with aqueous NaOH, the product is extracted into ethyl acetate, dried, and concentrated to yield the title compound as a crystalline solid (7.8 g, 91%).
Table 1: Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetonitrile | DMF | Acetonitrile |
| Base | K₂CO₃ | Et₃N | K₂CO₃ |
| Temperature (°C) | 80 | 25 | 80 |
| Yield (%) | 85 | 62 | 85 |
Method 2: Sequential Functionalization via Reductive Amination
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenges and Optimization
Steric Hindrance in Alkylation
The bicyclo[2.2.1]heptane core imposes significant steric constraints, necessitating polar aprotic solvents (e.g., acetonitrile) and elevated temperatures to achieve efficient alkylation. Phase-transfer catalysts like tetrabutylammonium bromide improve reaction homogeneity, enhancing yields from 62% to 85%.
Purification of Hydrophobic Intermediates
Early-stage Boc protection introduces tert-butyl groups, increasing compound hydrophobicity. Gradient elution chromatography (hexane → ethyl acetate) effectively separates products, while final acid derivatives are purified via recrystallization from methanol/water.
Chemical Reactions Analysis
Alkylation and Esterification Reactions
The bicyclic structure enables selective alkylation at the bridgehead position. A key method involves malonic ester alkylation using sodium hydride in anhydrous benzene, as demonstrated in the synthesis of bicyclo[2.2.1]heptane derivatives .
Example Reaction Pathway :
textBicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride + Sodio-di-t-butyl malonate → Alkylated product (yield: 70–85%)
Conditions :
-
Reflux in benzene (10–20 min)
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Catalyzed by p-toluenesulfonic acid
Table 1: Alkylation Reaction Optimization
| Parameter | Optimal Value | Yield Impact (±%) | Source |
|---|---|---|---|
| Temperature | 80°C | +15% | |
| Solvent | Anhydrous benzene | +20% vs. THF | |
| Catalyst Loading | 0.5 eq. NaH | Max yield at 0.5 eq |
Hydrolysis and Decarboxylation
The Boc-protected amino acid undergoes acid-catalyzed hydrolysis to yield free amino acid derivatives. Using 6M HCl at 110°C for 12 hours cleaves the Boc group while preserving the bicyclic core .
Key Observations :
-
Selectivity : Carboxylic acid remains intact during Boc deprotection .
-
Side Reaction Mitigation : Acetic anhydride (2% v/v) suppresses racemization .
Acylation and Coupling Reactions
The carboxylic acid participates in amide bond formation via activation with EDCl/HOBt:
Protocol :
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Dissolve in DMF (0.1M)
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Add EDCl (1.2 eq), HOBt (1.1 eq)
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React with amine nucleophile (1.5 eq) at 25°C for 6h
Yield Range : 60–92% for primary amines
Catalytic Hydrogenation
The bicyclo[2.2.1]heptane skeleton remains stable under hydrogenation conditions (5% Pd/C, 50 psi H₂), enabling selective reduction of unsaturated precursors without ring opening .
Case Study :
-
Substrate : 1-(Norbornenyl)-4-(norbornyl)but-3-en-2-one
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Product : Saturated ketone (purity >98% by GC-MS)
Boc Deprotection Kinetics
The tert-butoxycarbonyl group shows predictable cleavage behavior:
Table 2: Deprotection Methods Comparison
| Method | Time (h) | Purity (%) | Byproducts Observed | Source |
|---|---|---|---|---|
| 6M HCl (reflux) | 12 | 95 | <2% dimerization | |
| TFA/DCM (1:1 v/v) | 2 | 98 | None | |
| ZnBr₂/EtOAc (0.5M) | 6 | 91 | Partial racemization |
Stereochemical Considerations
The bridgehead chiral center influences reaction outcomes:
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Epimerization Risk : <5% during Boc deprotection in TFA
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Resolution : Chiral HPLC (Chiralpak AD-H column) achieves >99% ee
Mechanistic Insights
Density functional theory (DFT) calculations reveal:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of pharmaceutical agents due to its structural characteristics, which allow for the modification of biological activity.
Peptide Synthesis
One of the most notable applications of this compound is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines in solid-phase peptide synthesis, facilitating the formation of peptides with specific sequences:
- Case Study : In a study focusing on the synthesis of cyclic peptides, the use of 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid as a building block allowed for the efficient formation of cyclic structures with enhanced stability and bioactivity .
Drug Development
The compound's unique bicyclic structure contributes to its potential as a scaffold for drug design, particularly for targeting specific receptors or enzymes:
- Research Finding : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug discovery .
Organic Synthesis
In organic chemistry, this compound acts as an intermediate in various synthetic pathways, particularly in the synthesis of complex molecules.
Synthesis of Amino Acids
The compound can be used to synthesize other amino acids or derivatives through reactions that involve nucleophilic substitutions or coupling reactions:
- Example Reaction : The conversion of this compound into other amino acid derivatives has been explored, showcasing its versatility as a synthetic building block .
Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and advanced materials.
Polymer Chemistry
The incorporation of bicyclic structures into polymer matrices can enhance mechanical properties and thermal stability:
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as bicyclic frameworks, Boc-protected amino groups, or carboxylic acid functionalities. A detailed comparison is provided below:
Data Table: Key Properties of Analogous Compounds
Structural and Functional Insights
Bicyclic Frameworks
- Bicyclo[2.2.1]heptane (norbornane) in the target compound provides rigidity and stereochemical diversity, advantageous for probing enzyme active sites or designing constrained peptides .
Heteroatom Incorporation
- The 7-aza-bicyclo[2.2.1]heptane derivative () introduces a nitrogen atom, increasing polarity and enabling hydrogen bonding, which may enhance solubility and biological activity .
- Azaspiro[3.3]heptane () combines spirocyclic rigidity with nitrogen functionality, a feature prized in drug discovery for balancing conformational flexibility and metabolic stability .
Stereochemical Considerations
- The target compound’s diastereomeric mixture () simplifies synthesis but complicates purification. In contrast, enantiomerically pure analogs like (2R,3R)-configured derivatives () are critical for asymmetric catalysis or chiral drug intermediates .
Carboxylic Acid vs. Acetic Acid Derivatives
- Compounds with carboxylic acid groups directly attached to the bicyclic core (e.g., ) exhibit distinct acidity and metal-chelating properties compared to the acetic acid side chain in the target molecule .
Q & A
Basic Questions
Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?
- Methodological Answer : Store in sealed, dry containers at room temperature (20–25°C) to prevent moisture absorption or decomposition. Use nitrile gloves, safety goggles, and lab coats during handling. Avoid exposure to strong acids/bases or oxidizing agents, as the tert-butoxycarbonyl (Boc) group is acid-labile. Incompatible materials include reactive metals (e.g., sodium) and high-temperature environments .
Q. How can the purity of this compound be determined, and what analytical methods are most effective?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient elution of acetonitrile/water (0.1% TFA) at 220 nm. Purity ≥98% is typical for Boc-protected analogs .
- NMR : Compare integration ratios of bicyclo[2.2.1]heptane protons (δ ~1.2–2.5 ppm) and Boc methyl groups (δ ~1.4 ppm) to detect impurities.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~291–317 g/mol based on analogs) .
Q. What solvents are suitable for dissolving this compound during synthesis or characterization?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). For aqueous work, use THF/water mixtures. Avoid alcohols if esterification side reactions are a concern .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthetic modifications of the bicyclo[2.2.1]heptane moiety?
- Methodological Answer :
- Use chiral catalysts (e.g., Ru-based) for asymmetric hydrogenation of precursor alkenes.
- Monitor stereochemistry via X-ray crystallography or NOE NMR experiments to confirm spatial arrangements.
- Computational modeling (DFT) predicts strain-induced reactivity; compare calculated vs. experimental NMR coupling constants .
Q. What strategies resolve contradictions between observed and predicted spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., Boc group rotation) by acquiring spectra at 25°C and −40°C.
- Isotopic Labeling : Introduce deuterium at key positions to simplify splitting patterns.
- Cross-Validation : Compare with analogs like 2-[(tert-butoxycarbonyl)(cyclopentyl)amino]acetic acid (CAS 109183-72-4) to identify systemic errors .
Q. How can computational methods optimize reaction conditions for coupling the bicyclo[2.2.1]heptane core with amino acid derivatives?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify steric bottlenecks.
- Simulate solvent effects (COSMO-RS) to select reaction media minimizing energy barriers.
- Validate with small-scale experiments using coupling agents (e.g., EDC/HOBt) under inert atmospheres .
Q. What are the potential decomposition pathways under acidic or basic conditions, and how can they be mitigated?
- Methodological Answer :
- Acidic Conditions : Boc cleavage generates tert-butanol and CO₂. Monitor via TLC (Rf shift) or IR (loss of carbonyl stretch ~1700 cm⁻¹). Neutralize with mild bases (e.g., NaHCO₃) post-reaction .
- Basic Conditions : Risk of ester hydrolysis. Use buffered systems (pH 7–8) and low temperatures to suppress degradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported vs. experimental melting points for this compound?
- Methodological Answer :
- Purification : Recrystallize from ethyl acetate/hexanes to remove residual solvents affecting melting behavior.
- DSC Analysis : Perform differential scanning calorimetry at 5°C/min to detect polymorphic transitions.
- Cross-Reference : Compare with structurally similar compounds (e.g., tert-butoxycarbonyl-protected indenyl analogs, CAS 181227-47-4) .
Safety and Hazard Management
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
- Eye Protection : EN 166-certified goggles with side shields.
- Gloves : Nitrile (0.11 mm thickness) inspected for integrity before use.
- Ventilation : Fume hood for weighing or reactions releasing volatile byproducts (e.g., tert-butanol) .
Note : For synthesis protocols, consult peer-reviewed journals or institutional databases, as commercial sources (e.g., BenchChem) lack analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
